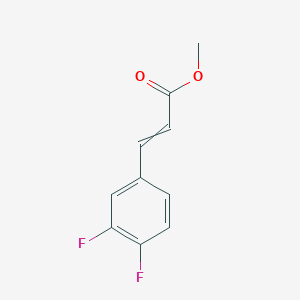
2-Bromo-3,4-dimethoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3,4-dimethoxyaniline is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dimethoxyaniline typically involves the bromination of 3,4-dimethoxyaniline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 2-Bromo-3,4-dimethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Products such as quinones or nitro compounds.
Reduction Products: Amines or other reduced derivatives.
科学研究应用
2-Bromo-3,4-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Bromo-3,4-dimethoxyaniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxy groups can influence its binding affinity and specificity, while the bromine atom can affect its reactivity and stability.
相似化合物的比较
- 2-Bromo-4,6-dimethylaniline
- 4-Bromo-2,5-dimethoxyphenethylamine
- 3,4-Dimethoxyaniline
Comparison: 2-Bromo-3,4-dimethoxyaniline is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes.
属性
分子式 |
C8H10BrNO2 |
|---|---|
分子量 |
232.07 g/mol |
IUPAC 名称 |
2-bromo-3,4-dimethoxyaniline |
InChI |
InChI=1S/C8H10BrNO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,10H2,1-2H3 |
InChI 键 |
HSKSWWWGWMDMTO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)N)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)










![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)

